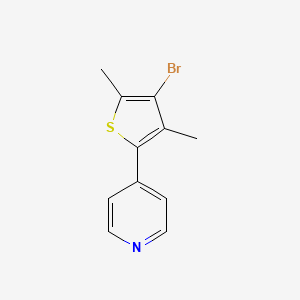
4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a thiophene ring, which is further substituted with bromine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential biological activities.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and methyl groups can influence its binding affinity and selectivity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromo-3,5-dimethylphenyl)pyridine: Similar structure but with a phenyl ring instead of a thiophene ring.
4-(4-Bromo-3,5-dimethylthiophen-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-(4-Chloro-3,5-dimethylthiophen-2-yl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine is unique due to the combination of the pyridine and thiophene rings, along with the specific substitution pattern. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
921596-27-2 |
|---|---|
Molekularformel |
C11H10BrNS |
Molekulargewicht |
268.17 g/mol |
IUPAC-Name |
4-(4-bromo-3,5-dimethylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C11H10BrNS/c1-7-10(12)8(2)14-11(7)9-3-5-13-6-4-9/h3-6H,1-2H3 |
InChI-Schlüssel |
YDRGCHVEFZFAPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1Br)C)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)
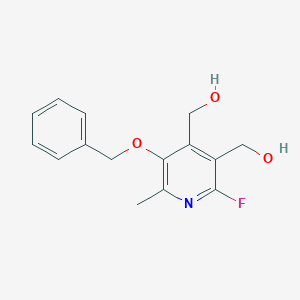
![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)



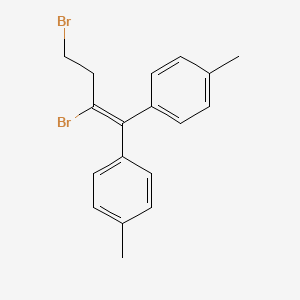
![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)
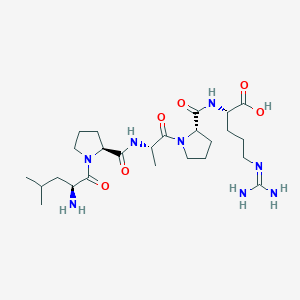
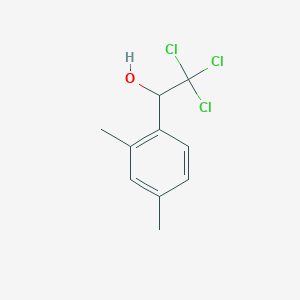

![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
